

# An In-depth Technical Guide to 2-(4-Methylphenyl)morpholine

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## Compound of Interest

Compound Name: 2-(4-Methylphenyl)morpholine

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## Abstract

This technical guide provides a comprehensive overview of **2-(4-Methylphenyl)morpholine**, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited availability of in-depth experimental data for this specific molecule in public-domain scientific literature, this guide consolidates the available physicochemical data and places the compound in the broader context of 2-aryl-morpholine derivatives. Information on general synthesis strategies, potential biological activities, and the significance of the morpholine scaffold in drug discovery is presented to offer a valuable resource for researchers in this field. It is important to note the distinction between **2-(4-Methylphenyl)morpholine** and its more extensively studied isomer, 3-methyl-2-(4-methylphenyl)morpholine (4-Methylphenmetrazine).

## Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties, metabolic stability, and ability to improve the pharmacokinetic profile of drug candidates.[1][2] When substituted with an aryl group at the 2-position, as in **2-(4-Methylphenyl)morpholine**, these compounds become structurally analogous to endogenous neurotransmitters, which can facilitate their passage across the blood-brain barrier.[2][3] This structural motif is a key feature in a variety of centrally active compounds.[2][4][5] This guide focuses specifically on the **2-(4-Methylphenyl)morpholine** isomer.

## Chemical Identity and Physicochemical Properties

The fundamental identification and key physicochemical properties of **2-(4-Methylphenyl)morpholine** are summarized below.

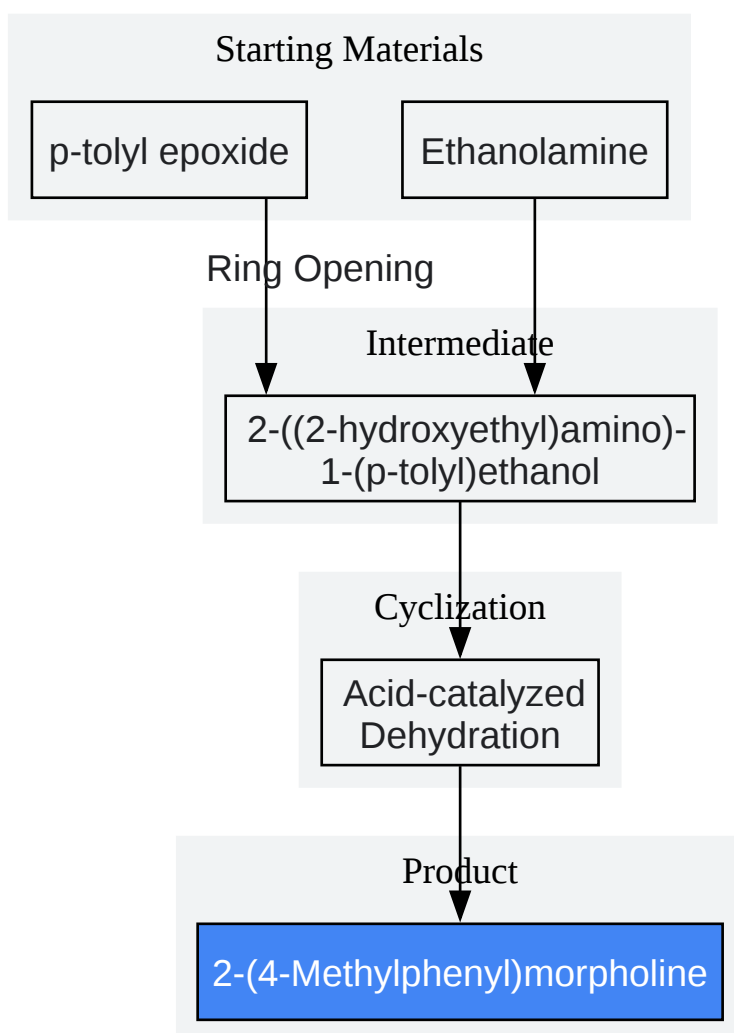
Property	Value	Reference
IUPAC Name	2-(4-methylphenyl)morpholine	
Synonyms	2-(p-tolyl)morpholine	[4]
CAS Number	51070-68-9, 739328-82-6	
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO	
Molecular Weight	177.25 g/mol	
Appearance	White solid	
Melting Point	60-64 °C	

## Synthesis Strategies for 2-Aryl-Morpholine Scaffolds

While specific, detailed experimental protocols for the synthesis of **2-(4-Methylphenyl)morpholine** are not readily available in peer-reviewed literature, general methodologies for the synthesis of 2-aryl-morpholines have been described. These approaches can be adapted for the synthesis of the title compound.

### General Synthetic Approach

A common strategy for the synthesis of the 2-aryl-morpholine core involves the cyclization of an appropriate precursor. One potential pathway is the reaction of a substituted 2-amino alcohol with a suitable electrophile.



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**Figure 1.** Conceptual synthetic pathway for **2-(4-Methylphenyl)morpholine**.

A detailed experimental protocol for a related compound, 3-methyl-2-(4-methylphenyl)morpholine, involves the bromination of 4-methylpropiophenone, followed by reaction with ethanolamine and subsequent reduction and cyclization.[6] This multi-step synthesis highlights a potential, albeit more complex, route that could be conceptually adapted.

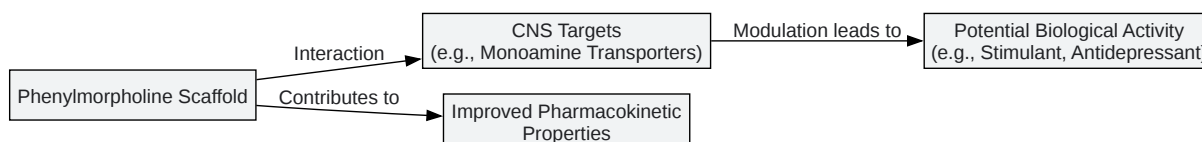
## Potential Biological Activity and Therapeutic Relevance

Direct pharmacological data for **2-(4-Methylphenyl)morpholine** is scarce. However, the broader class of phenylmorpholine derivatives is known to possess significant biological activity, primarily as monoamine releasing agents.[6][7]

The morpholine moiety is a common feature in drugs targeting the central nervous system (CNS), including antidepressants and anxiolytics.[2][5] Its presence can enhance potency and modulate pharmacokinetic properties.[2][8] A patent has claimed that 2-p-tolyl-4-methylmorpholine derivatives are active on the CNS, though specific data was not provided.[4]

## Structure-Activity Relationship (SAR) Insights

For the related compound class of phenmetrazines (which includes the isomeric 3-methyl-**2-(4-methylphenyl)morpholine**), the substitution on the phenyl ring significantly influences the activity and selectivity for dopamine, norepinephrine, and serotonin transporters.[6][7] It is plausible that the 4-methyl substitution in **2-(4-Methylphenyl)morpholine** would also modulate its activity at these transporters compared to the unsubstituted 2-phenylmorpholine.



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**Figure 2.** Logical relationship of the phenylmorpholine scaffold to CNS activity.

## Experimental Protocols

Detailed, validated experimental protocols for the synthesis, characterization, and biological evaluation of **2-(4-Methylphenyl)morpholine** are not available in the public-domain literature. Researchers interested in this compound would need to adapt general procedures for the synthesis of 2-aryl-morpholines and develop their own analytical and biological assay protocols.

A general procedure for the synthesis of a related compound, 3-methyl-2-(4-methylphenyl)morpholine, is described by McLaughlin et al. (2018) and involves the following key steps:[6]

- Bromination: A solution of bromine in dichloromethane is added to a solution of 4-methylpropiophenone in dichloromethane.
- Amination: The resulting 2-bromo-1-(4-methylphenyl)propan-1-one is reacted with ethanolamine.
- Reduction and Cyclization: The intermediate is reduced with sodium borohydride, followed by cyclization using concentrated sulfuric acid.

## Conclusion

**2-(4-Methylphenyl)morpholine** is a compound of interest due to its structural similarity to known centrally active agents. While specific data on its synthesis and biological activity are limited, the broader understanding of 2-aryl-morpholine chemistry and pharmacology suggests its potential as a scaffold in drug discovery. Further research is required to fully elucidate the properties and potential applications of this specific molecule. This guide serves as a foundational resource by consolidating the available information and providing a framework for future investigation.

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